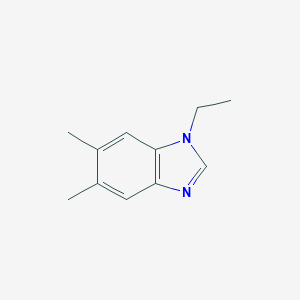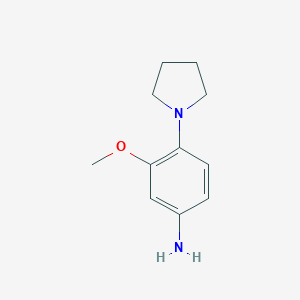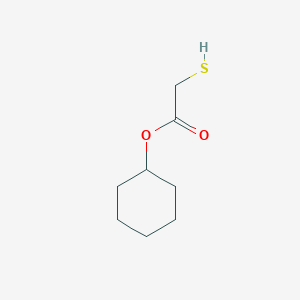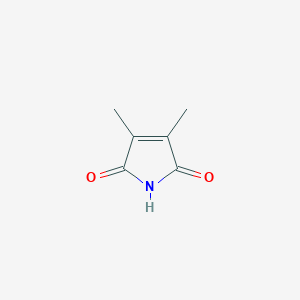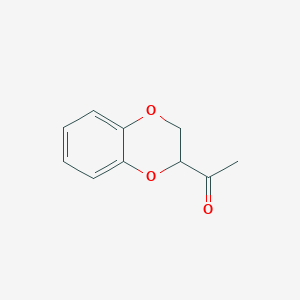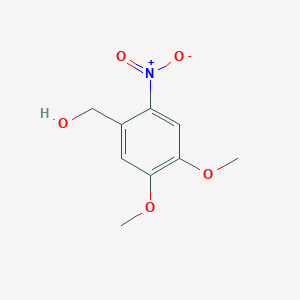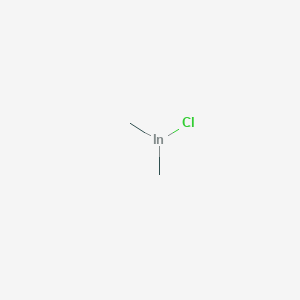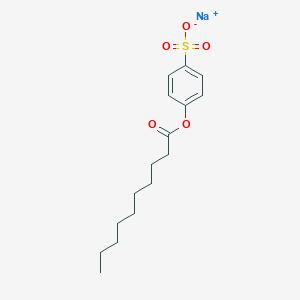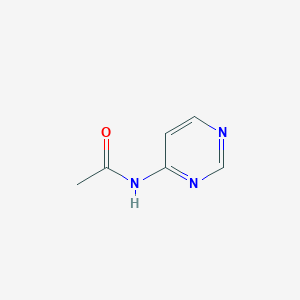
5-甲氧基-2-甲基-1-丙基-1H-吲哚-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
To obtain the methyl ester of indole-3-propionic acid, a method consisting of refluxing the carboxylic acid with thionyl chloride and methanol was utilized . This method could potentially be adapted for the synthesis of “5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid”.
科学研究应用
Antiviral Activity
Indole derivatives, including those similar to 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral effects.
Anti-inflammatory Activity
The indole scaffold is also associated with anti-inflammatory activity. Specific derivatives of indole have demonstrated significant anti-inflammatory effects in preclinical models. For instance, a related compound, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid, showed a notable reduction in inflammation at certain dosages . This suggests potential for the development of new anti-inflammatory agents based on the indole structure.
Anticancer Potential
Indole derivatives are being explored for their potential use in cancer treatment. Their ability to interact with various biological pathways makes them suitable candidates for anticancer drugs. Research has focused on synthesizing indole-based compounds that can target and inhibit the growth of cancer cells .
Neurological Applications
Indole compounds have been identified as selective ligands for dopamine receptors, which are significant in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia . The indole core can be modified to enhance its affinity and selectivity towards specific neurological targets.
Tuberculosis Treatment
Indole derivatives have shown promise as inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By targeting specific enzymes essential for the bacterium’s survival, these compounds could lead to the development of novel antitubercular drugs .
Hypoxia-Selective Cytotoxins
In the context of cancer therapy, hypoxia-selective cytotoxins are designed to be more toxic in low-oxygen environments, which are common in solid tumors. Indole derivatives have been investigated for this property, potentially offering a way to target tumor cells more effectively while sparing healthy tissue .
未来方向
Based on the well-known biological properties of indoles, and more precisely, of melatonin, IPA, and 5-methoxy-indole carboxylic acid (5MICA) derivatives, it was considered of interest to widen research with the synthesis of new selected series based on these scaffolds that possessed the already proven functionalities .
属性
IUPAC Name |
5-methoxy-2-methyl-1-propylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKZYWTBFQHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585377 |
Source


|
| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |
CAS RN |
17826-24-3 |
Source


|
| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

